molecular formula C15H16N2O2S2 B216062 N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide

カタログ番号 B216062
分子量: 320.4 g/mol
InChIキー: AQSRFCASWNTRKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide, also known as DOTMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DOTMA is a member of the benzothiazole family and is known for its ability to enhance the delivery of nucleic acids into cells, making it a promising candidate for gene therapy.

作用機序

The mechanism of action of N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide involves the formation of a complex with nucleic acids, such as DNA or RNA, which enhances their uptake into cells. N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide forms a positively charged complex with nucleic acids, which facilitates their interaction with negatively charged cell membranes. This results in the efficient uptake of nucleic acids into cells, leading to their expression and potential therapeutic effects.
Biochemical and physiological effects:
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide has been shown to have low toxicity and is well-tolerated in vivo. It has been used in preclinical studies to deliver therapeutic genes for the treatment of various diseases, including cancer, cystic fibrosis, and cardiovascular disease. N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide has been shown to efficiently deliver therapeutic genes into cells, resulting in their expression and potential therapeutic effects.

実験室実験の利点と制限

The advantages of using N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide in lab experiments include its ability to efficiently deliver nucleic acids into cells, its low toxicity, and its well-tolerated nature in vivo. However, some limitations of using N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide in lab experiments include its complex synthesis method, its relatively high cost, and its potential for immunogenicity.

将来の方向性

There are several future directions for the use of N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide in scientific research. These include the development of more efficient and cost-effective synthesis methods, the optimization of N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide-based gene delivery systems for specific diseases, and the exploration of alternative applications for N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide beyond gene therapy. Additionally, the potential immunogenicity of N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide-based gene delivery systems warrants further investigation to ensure their safety and efficacy in vivo.

合成法

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide can be synthesized through a multi-step process involving the reaction of 2-mercaptoacetic acid with 2-chlorothiophene, followed by the reaction of the resulting product with 2-amino-4,5,6,7-tetrahydrobenzothiazole. The final step involves the acetylation of the resulting compound to yield N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide.

科学的研究の応用

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide has been extensively studied for its potential therapeutic applications in gene therapy. Gene therapy involves the delivery of therapeutic genes into cells to treat genetic disorders or other diseases. However, the efficient delivery of therapeutic genes into cells remains a significant challenge in gene therapy. N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide has been shown to enhance the delivery of nucleic acids into cells, making it a promising candidate for gene therapy.

特性

製品名

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-2-thiophen-2-yl-acetamide

分子式

C15H16N2O2S2

分子量

320.4 g/mol

IUPAC名

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O2S2/c1-15(2)7-10-13(11(18)8-15)21-14(16-10)17-12(19)6-9-4-3-5-20-9/h3-5H,6-8H2,1-2H3,(H,16,17,19)

InChIキー

AQSRFCASWNTRKK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=CS3)C

正規SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=CS3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。